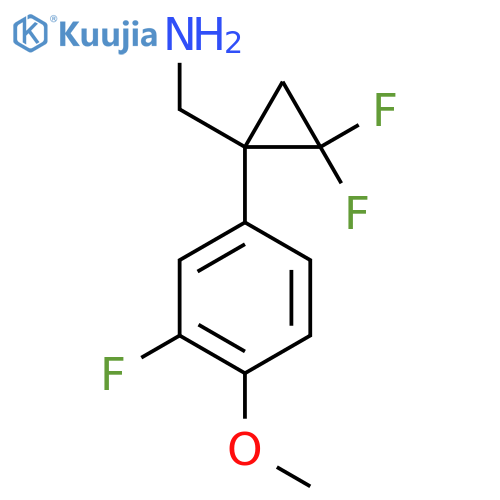Cas no 2229203-99-8 (2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine)

2229203-99-8 structure
商品名:2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine
- EN300-1947698
- 2229203-99-8
- [2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine
-
- インチ: 1S/C11H12F3NO/c1-16-9-3-2-7(4-8(9)12)10(6-15)5-11(10,13)14/h2-4H,5-6,15H2,1H3
- InChIKey: MXDOTQYHSJGAOK-UHFFFAOYSA-N
- ほほえんだ: FC1(CC1(C1C=CC(=C(C=1)F)OC)CN)F
計算された属性
- せいみつぶんしりょう: 231.08709849g/mol
- どういたいしつりょう: 231.08709849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 35.2Ų
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1947698-2.5g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1947698-0.05g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1947698-0.25g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1947698-1g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 1g |
$1343.0 | 2023-09-17 | ||
| Enamine | EN300-1947698-5g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 5g |
$3894.0 | 2023-09-17 | ||
| Enamine | EN300-1947698-0.1g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1947698-1.0g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 1g |
$1343.0 | 2023-05-27 | ||
| Enamine | EN300-1947698-0.5g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1947698-10.0g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 10g |
$5774.0 | 2023-05-27 | ||
| Enamine | EN300-1947698-5.0g |
[2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropyl]methanamine |
2229203-99-8 | 5g |
$3894.0 | 2023-05-27 |
2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
2229203-99-8 (2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)cyclopropylmethanamine) 関連製品
- 157047-98-8(Benzomalvin C)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
